molecular formula C17H17N3O3S B14251553 3-Diazonio-4-[(4-methylbenzene-1-sulfonyl)amino]-4-phenylbut-2-en-2-olate CAS No. 442157-29-1

3-Diazonio-4-[(4-methylbenzene-1-sulfonyl)amino]-4-phenylbut-2-en-2-olate

Cat. No.: B14251553
CAS No.: 442157-29-1
M. Wt: 343.4 g/mol
InChI Key: NEHCVODXVJKNMG-UHFFFAOYSA-N
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Description

3-Diazonio-4-[(4-methylbenzene-1-sulfonyl)amino]-4-phenylbut-2-en-2-olate is a complex organic compound that features a diazonium group, a sulfonamide group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Diazonio-4-[(4-methylbenzene-1-sulfonyl)amino]-4-phenylbut-2-en-2-olate typically involves multiple steps. One common method starts with the preparation of the corresponding amine, which is then diazotized using nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt . The sulfonamide group is introduced through a reaction with 4-methylbenzenesulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Microreactor systems can be employed to optimize reaction conditions and kinetics . This approach allows for precise control over reaction parameters, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

3-Diazonio-4-[(4-methylbenzene-1-sulfonyl)amino]-4-phenylbut-2-en-2-olate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Aryl Halides: Formed through Sandmeyer reactions.

    Azo Compounds: Produced via azo coupling reactions.

Scientific Research Applications

3-Diazonio-4-[(4-methylbenzene-1-sulfonyl)amino]-4-phenylbut-2-en-2-olate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Diazonio-4-[(4-methylbenzene-1-sulfonyl)amino]-4-phenylbut-2-en-2-olate involves the formation of a diazonium ion, which is a highly reactive intermediate. This ion can undergo substitution reactions where the nitrogen group is replaced by other nucleophiles, leading to the formation of various functional groups . The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Properties

CAS No.

442157-29-1

Molecular Formula

C17H17N3O3S

Molecular Weight

343.4 g/mol

IUPAC Name

N-(2-diazo-3-oxo-1-phenylbutyl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C17H17N3O3S/c1-12-8-10-15(11-9-12)24(22,23)20-17(16(19-18)13(2)21)14-6-4-3-5-7-14/h3-11,17,20H,1-2H3

InChI Key

NEHCVODXVJKNMG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(=[N+]=[N-])C(=O)C

Origin of Product

United States

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